molecular formula C13H14F3N3O B137373 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine CAS No. 230615-69-7

2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine

Número de catálogo B137373
Número CAS: 230615-69-7
Peso molecular: 285.26 g/mol
Clave InChI: LWZYCQINJXEWRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine is a derivative of the benzazepine class of compounds, which are of significant interest due to their pharmacological properties. Although the provided papers do not directly discuss this specific compound, they do provide valuable insights into the synthesis, structure, and pharmacological evaluation of closely related benzazepine derivatives.

Synthesis Analysis

The synthesis of benzazepine derivatives typically involves the cyclization of amino alcohols and subsequent modifications to introduce various functional groups. For instance, paper describes a method for synthesizing substituted 2,3,4,5-tetrahydro-1H-3-benzazepines through chloromethylation, cyanide reaction, hydrolysis, and thermal cyclization, followed by hydride reduction and methylation on nitrogen. Similarly, paper outlines syntheses involving intramolecular Friedel–Crafts alkylation and Heck cyclization as key steps. These methods could potentially be adapted to synthesize the trifluoroacetyl derivative by introducing the appropriate trifluoroacetyl group at the relevant step in the synthesis.

Molecular Structure Analysis

The molecular structure of benzazepines is characterized by a seven-membered heterocyclic ring containing nitrogen. The presence of substituents on the benzazepine ring can significantly influence the compound's conformation and, consequently, its biological activity. While the papers do not discuss the trifluoroacetyl derivative specifically, they do provide insights into how different substituents affect the molecular structure. For example, the introduction of methoxy and methylenedioxy groups is discussed in paper , and the structural implications of various substituents on the N-atom are explored in paper .

Chemical Reactions Analysis

Benzazepine derivatives can undergo a variety of chemical reactions, depending on their substituents. The papers suggest that these compounds can be modified through reactions such as demethylation , alkylation , and cyclization . The trifluoroacetyl group in the compound of interest would likely make it more reactive in certain chemical environments due to the electron-withdrawing effect of the trifluoromethyl group, potentially affecting the reactivity of the amine and the lactam moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure and substituents. The presence of a trifluoroacetyl group would likely increase the compound's lipophilicity, as suggested by the increased dopaminergic activity of lipophilic benzazepines . The papers do not provide specific data on the physical properties of the trifluoroacetyl derivative, but they do indicate that structural modifications can significantly impact properties such as solubility, boiling and melting points, and stability.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

  • The compound is synthesized using a general approach involving the conversion of indanone or tetralone to a cyanohydrin, followed by hydrogenolysis, lactamization, and reduction. This process results in bicyclic aryl piperidine and bicyclic aryl homopiperidine (O’Donnell et al., 2004).
  • Another synthesis method involves oxidative cleavage and reductive amination strategies, starting from benzonorbornadiene (Brooks et al., 2004).

Biomedical Research

  • Research has been conducted on derivatives of this compound, such as those with electron-withdrawing groups on the nitrogen atom. These derivatives have shown antiproliferative activity against the MCF-7 breast cancer cell line, indicating potential applications in cancer research (Díaz-Gavilán et al., 2004).
  • The metabolism and disposition of a related compound, an α4β2 nicotinic acetylcholine receptor partial agonist, was investigated in animal models, providing insights into species-specific drug metabolism (Shaffer et al., 2010).

Pharmacological Research

  • Certain benzazepine derivatives have been synthesized and evaluated for their analgetic activity, though only slight activity was found. These studies contribute to understanding the structure-activity relationship in analgetic compounds (Kometani & Shiotani, 1978).
  • Research on dopaminergic activity of substituted benzazepines, including those similar to 2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine, has explored their potential as dopamine receptor agonists (Pfeiffer et al., 1982).

Molecular Synthesis and Structure Analysis

  • The compound has been used as an intermediate in the synthesis of the smoking cessation drug varenicline, highlighting its role in drug development (Dai Li-yi, 2010).
  • Studies on related benzazepine derivatives have been conducted to understand their hydrogen-bonded assembly, which is crucial for the development of new pharmaceutical compounds (Guerrero et al., 2014).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Propiedades

IUPAC Name

1-(4,5-diamino-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O/c14-13(15,16)12(20)19-4-6-1-7(5-19)9-3-11(18)10(17)2-8(6)9/h2-3,6-7H,1,4-5,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZYCQINJXEWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC(=C(C=C23)N)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470298
Record name 1-(7,8-Diamino-1,2,4,5-tetrahydro-3H-1,5-methano-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine

CAS RN

230615-69-7
Record name 1-(7,8-Diamino-1,2,4,5-tetrahydro-3H-1,5-methano-3-benzazepin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(7,8-Diamino-4,5-dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3543LJC5UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone (3.0 g, 8.70 mmol) was hydrogenated in methanol (30 ml) under a hydrogen atmosphere (45 psi, or approximately 3 atmospheres) over Pd(OH)2 (300 mg of 20 wt %/C, 10% wt). After 2.5 hours the reaction was filtered through a Celite pad and rinsed with methanol (30 ml). The solution was concentrated to a light brown oil which crystallized (2.42 g, 96%). (TLC 10% methanol/CH2Cl2 Rf 0.56). APCI MS m/e 286.2 [(M+1)+]. M.p. 129–131° C.
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-(4,5-Dinitro-10-aza-tricyclo[6.3.1.02.7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone (40 g), ammonium formate (114.28 g) and 20% palladium hydroxide (4 g) were combined in methanol (400 ml) and refluxed for 30 minutes under a nitrogen atmosphere. The reaction mixture was cooled to 25° C. and filtered through a celite pad which was rinsed with methanol. The filtrate was concentrated and the product was extracted with methylene chloride (200 ml) and water (200 ml). The resulting two layers were extracted with methylene chloride (200 ml). The organic layer was washed with saturated aqueous sodium chloride solution (200 ml), dried over sodium sulfate and then concentrated. The residue was crystallized with diisopropyl ether (400 ml) followed by filtration to yield 13 g of 1-(4,5-diamino-10-aza-tricyclo[6.3.1.02.7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone as pink crystals (Purity by HPLC: 99%).
Quantity
114.28 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine
Reactant of Route 2
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine
Reactant of Route 3
Reactant of Route 3
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine
Reactant of Route 4
Reactant of Route 4
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine
Reactant of Route 5
Reactant of Route 5
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine
Reactant of Route 6
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine-7,8-diamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.